Methyl 5-bromo-4-methylpicolinate
Overview
Description
Methyl 5-bromo-4-methylpicolinate: is an organic compound with the molecular formula C8H8BrNO2 . It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-methylpicolinic acid: The synthesis of methyl 5-bromo-4-methylpicolinate typically begins with the bromination of 4-methylpicolinic acid. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures.
Esterification: The brominated product, 5-bromo-4-methylpicolinic acid, is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-4-methylpicolinate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution: Various substituted picolinates depending on the nucleophile used.
Oxidation: 5-bromo-4-methylpicolinic acid or 5-bromo-4-formylpicolinate.
Reduction: 5-bromo-4-methylpicolinyl alcohol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 5-bromo-4-methylpicolinate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Synthesis: It serves as a precursor for the synthesis of ligands used in coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: This compound is explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Biological Probes: It is used in the design of molecular probes for studying biological processes and enzyme activities.
Industry:
Material Science: this compound is used in the synthesis of functional materials, including polymers and dyes.
Agriculture: It is employed in the development of agrochemicals for crop protection and growth regulation.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-methylpicolinate depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 5-bromo-4-methylnicotinate: Similar structure but with a different position of the bromine atom.
5-Bromo-4-methyl-2-pyridinol: Lacks the ester group, affecting its reactivity and applications.
5-Bromo-4-methyl-2-pyridinecarboxylic acid: The carboxylic acid group instead of the ester group alters its chemical properties and uses.
Uniqueness: Methyl 5-bromo-4-methylpicolinate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and versatility in synthetic applications. Its specific substitution pattern allows for targeted modifications and functionalization, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
methyl 5-bromo-4-methylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUFTWCRMKYPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718277 | |
Record name | Methyl 5-bromo-4-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-06-6 | |
Record name | 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-4-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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